molecular formula C16H16ClNO2 B11998846 2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11998846
M. Wt: 289.75 g/mol
InChI Key: CRFQGQMFEJWQPP-UHFFFAOYSA-N
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Description

    2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: , belongs to the benzodiazepine class of compounds.

  • It was first developed in the Soviet Union in 1975 and is now produced in Russia and other countries.
  • Phenazepam is primarily used in the treatment of mental disorders such as schizophrenia and anxiety. Additionally, it can serve as a premedication before surgery due to its anesthetic-enhancing effects.
  • Preparation Methods

    • Phenazepam can be synthesized through several routes, but one common method involves the following steps:

        Bromination: Start with 2-chlorobenzophenone and brominate it to obtain 2-bromo-2’-chlorobenzophenone.

        Cyclization: React 2-bromo-2’-chlorobenzophenone with methylamine to form the corresponding imine. Cyclization of the imine yields phenazepam.

    • Industrial production methods may vary, but the synthetic approach remains consistent.
  • Chemical Reactions Analysis

    • Phenazepam undergoes typical benzodiazepine reactions, including:

        Oxidation: It can be oxidized to form its N-desmethyl metabolite.

        Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.

        Substitution: Various substitutions can occur at the phenyl ring.

    • Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Chemistry: Phenazepam serves as a valuable scaffold for designing new benzodiazepine derivatives.

      Biology: It has been studied for its effects on GABA receptors and neuronal excitability.

      Medicine: Besides its clinical use, phenazepam’s pharmacological properties are of interest.

      Industry: Its applications extend to pharmaceuticals and research.

  • Mechanism of Action

    • Phenazepam enhances GABAergic neurotransmission by binding to GABA-A receptors, leading to increased inhibitory effects.
    • It modulates chloride ion channels, resulting in sedative, anxiolytic, and muscle-relaxant effects.
  • Comparison with Similar Compounds

    • Phenazepam’s uniqueness lies in its combination of a chlorophenyl group and a bromine atom.
    • Similar compounds include other benzodiazepines like diazepam, lorazepam, and alprazolam.

    Remember that phenazepam should be used cautiously due to the risk of drug abuse and dependence.

    Properties

    Molecular Formula

    C16H16ClNO2

    Molecular Weight

    289.75 g/mol

    IUPAC Name

    2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

    InChI

    InChI=1S/C16H16ClNO2/c1-9-7-11-12(8-10(9)2)16(20)18(15(11)19)14-6-4-3-5-13(14)17/h3-6,11-12H,7-8H2,1-2H3

    InChI Key

    CRFQGQMFEJWQPP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Cl)C

    Origin of Product

    United States

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